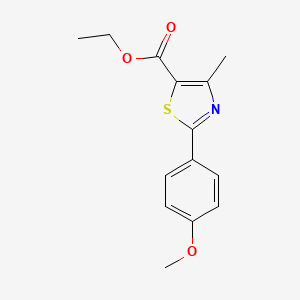
Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Cat. No. B1352458
Key on ui cas rn:
54032-88-1
M. Wt: 277.34 g/mol
InChI Key: JSRLIKYMFUPJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04558059
Procedure details


Into a mixed solvent of 50 ml of aqueous 28% ammonia and 450 ml of ethanol, 13.9 g of ethyl 2-(4-methoxyphenyl)-4-methylthiazole-5-carboxylate which had been prepared by heating a mixture of p-methoxybenzamide, ethyl α-chloroacetoacetate, phosphorus pentasulfide and n-butyl alcohol under a reflux for 5 hours was dissolved. Then, in a similar manner as in Example 3 the object was obtained as colourless aciculate melting at 179.5° to 180.5° C. in an amount of 8.6 g corresponding to the yield of 69%.

Quantity
13.9 g
Type
reactant
Reaction Step One






Yield
69%
Identifiers


|
REACTION_CXSMILES
|
N.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[S:11][C:12]([C:16]([O:18]CC)=O)=[C:13]([CH3:15])[N:14]=2)=[CH:6][CH:5]=1.COC1C=CC(C([NH2:29])=O)=CC=1.ClC(C(C)=O)C(OCC)=O.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=S>C(O)CCC.C(O)C>[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[S:11][C:12]([C:16]([NH2:29])=[O:18])=[C:13]([CH3:15])[N:14]=2)=[CH:6][CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
13.9 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)C=1SC(=C(N1)C)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
450 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C(=O)N)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)OCC)C(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(CCC)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
a reflux for 5 hours
|
|
Duration
|
5 h
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then, in a similar manner as in Example 3 the object was obtained as colourless aciculate melting at 179.5° to 180.5° C. in an amount of 8.6 g corresponding to the yield of 69%
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=CC=C(C=C1)C=1SC(=C(N1)C)C(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 69% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
